![molecular formula C5H16Cl2N2O2 B1382547 2,2-Bis(aminomethyl)propane-1,3-diol dihydrochloride CAS No. 1081847-32-6](/img/structure/B1382547.png)
2,2-Bis(aminomethyl)propane-1,3-diol dihydrochloride
Overview
Description
2,2-Bis(aminomethyl)propane-1,3-diol dihydrochloride is a chemical compound with the molecular formula C5H14N2O2 . It is also known by its IUPAC name 2,2-bis(aminomethyl)propane-1,3-diol dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is1S/C5H14N2O2.2ClH/c6-1-5(2-7,3-8)4-9;;/h8-9H,1-4,6-7H2;2*1H
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound has a molecular weight of 207.1 . It is a powder at room temperature . The melting point is between 246-247 degrees Celsius .Scientific Research Applications
Comprehensive Analysis of 2,2-Bis(aminomethyl)propane-1,3-diol dihydrochloride Applications
Isotachophoresis Spacer: This compound is utilized as a spacer in the isotachophoresis of proteins. Isotachophoresis is a technique used to separate different biomolecules based on their electrophoretic mobility, and spacers like 2,2-Bis(aminomethyl)propane-1,3-diol dihydrochloride help to maintain consistent separation between analytes .
Buffer for Alkaline Phosphatase Activity: It serves as a buffer solution for determining the activity of alkaline phosphatase, an enzyme significant in diagnosing various medical conditions, including liver and bone diseases .
Synthesis of Functional Biodegradable Polymers: The compound provides a platform for synthesizing functional biodegradable polymers, which are crucial for developing next-generation materials for biomedical applications and environmentally friendly products .
Production of Functional Cyclic Carbonate Monomers: Starting from commercially available 2-amino-1,3-propane diols, a variety of functional cyclic carbonate monomers can be synthesized. These monomers are essential in creating polymers with specific properties for industrial applications .
Versatile Intermediate for Chemical Synthesis: The amino group in this compound can be chemo-selectively reacted with various electrophiles to result in functional diol intermediates. These intermediates are valuable in diverse chemical synthesis processes .
Research and Development in Material Science: Due to its versatile nature, this compound is used extensively in research and development within material science, particularly in the synthesis of new materials with potential industrial applications .
Safety and Hazards
Mechanism of Action
Mode of Action
The exact nature of these interactions and the resulting changes in the biological system remain to be elucidated .
Biochemical Pathways
The specific biochemical pathways affected by 2,2-Bis(aminomethyl)propane-1,3-diol dihydrochloride are currently unknown . The compound’s potential to influence various biochemical pathways could be inferred from its chemical structure, which allows for diverse interactions with biological molecules .
properties
IUPAC Name |
2,2-bis(aminomethyl)propane-1,3-diol;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O2.2ClH/c6-1-5(2-7,3-8)4-9;;/h8-9H,1-4,6-7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPCPLVWQDQSOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN)(CO)CO)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(aminomethyl)propane-1,3-diol dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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